(S)-Sulindac - 149116-77-8

(S)-Sulindac

Catalog Number: EVT-388380
CAS Number: 149116-77-8
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) with a broad spectrum of activities that extend beyond its anti-inflammatory properties. It has been extensively studied for its antineoplastic effects across various types of human cancers. The drug is metabolized into two primary metabolites: sulindac sulfide, which retains anti-inflammatory activity, and sulindac sulfone, which lacks this property. Despite this, both metabolites have been shown to possess antineoplastic activities, suggesting mechanisms of action that are independent of inflammation inhibition.

Applications in Various Fields

Cancer Therapy and Prevention

Sulindac's anticancer activities have been documented in various studies. For instance, the combination of sulindac with dichloroacetate (DCA) has been shown to enhance the selective killing of cancer cells through oxidative damage, involving reactive oxygen species (ROS) production, mitochondrial dysfunction, and apoptosis4. Both sulindac sulfide and sulfone have been observed to induce apoptosis in colon carcinoma cells, suggesting that this mechanism is responsible for their cell growth inhibitory activity and may represent a potential mechanism for their antineoplastic activity6.

Familial Adenomatous Polyposis (FAP) Treatment

In a murine model of FAP, sulindac sulfide was found to prevent tumors and restore normal levels of enterocyte apoptosis. This effect was associated with a decrease in tissue prostaglandin synthesis, indicating that the anti-tumor effect of sulindac in Apc-deficient animals is mediated by the sulfide metabolite7.

Future Directions
  • Elucidating the Detailed Mechanism of Action: Further research is needed to fully understand how (S)-Sulindac interacts with various cellular targets and pathways, particularly those involved in oxidative stress, apoptosis, and differentiation. [, ]

  • Investigating Synergistic Effects: Combining (S)-Sulindac with other anticancer agents, particularly those that induce oxidative stress or target specific pathways, could enhance its efficacy. [] Research in this area could lead to the development of novel combination therapies.

(R)-Sulindac

  • Compound Description: (R)-Sulindac, like its enantiomer (S)-sulindac, is a prodrug that is metabolized to its pharmacologically active sulfide derivative, (R)-sulindac sulfide, as well as the inactive sulfone metabolite, sulindac sulfone. While both (R)- and (S)-sulindac sulfide are active COX inhibitors with antineoplastic properties, studies suggest that the (R)-enantiomer may have a higher safety profile. This is because (R)-sulindac sulfide is not converted to its active COX-inhibiting form as rapidly in normal cells compared to (S)-sulindac sulfide, while demonstrating similar activity against cancer cells. []
  • Relevance: (R)-Sulindac is the other enantiomer of (S)-sulindac, both sharing the same chemical formula and connectivity of atoms but differing in the three-dimensional arrangement of their atoms around the chiral sulfoxide center. [, , , , ]

(S)-Sulindac Sulfide

  • Compound Description: (S)-Sulindac sulfide is the pharmacologically active metabolite of (S)-sulindac. It is a potent, non-selective COX inhibitor and displays compelling anticancer activity compared to other NSAIDs. [] It significantly inhibits tumor cell growth by reducing cell proliferation, inducing apoptosis, and arresting the cell cycle. [, , ] Notably, (S)-sulindac sulfide has also shown a greater potency than (R)-sulindac sulfide in inhibiting the growth of human colon cancer cells in vitro. [] (S)-Sulindac sulfide is generated via reduction of the sulfoxide moiety of (S)-sulindac, primarily catalyzed by methionine sulfoxide reductase A (MSRA). [, ]
  • Relevance: (S)-Sulindac sulfide is a metabolite of (S)-sulindac, formed through reduction of the sulfoxide group. [, , , , , , , , , , , , , , , ]

Sulindac Sulfone

  • Compound Description: Sulindac sulfone is a biologically inactive metabolite of both (R)- and (S)-sulindac formed via irreversible oxidation of the sulfoxide moiety. [, , , , ] Interestingly, despite its lack of COX inhibitory activity, sulindac sulfone exhibits anticancer properties. [, , , ] It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [, , , ] Mechanistically, it appears to exert its antineoplastic effects through COX-independent pathways, such as the induction of apoptosis and the inhibition of angiogenesis. [, , ]
  • Relevance: Sulindac sulfone is a metabolite of both (R)- and (S)-sulindac, formed through oxidation of the sulfoxide group. [, , , , , , , ]

Phospho-Sulindac (OXT-328)

  • Compound Description: Phospho-sulindac (P-S) is a synthetic derivative of sulindac that exhibits potent anticancer activity with a potentially improved safety profile compared to the parent compound. [, , , ] It has demonstrated promising efficacy in preclinical models of various cancers, including colon, pancreatic, and skin cancers. [, , , , ] P-S inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. [, , , , ] Notably, unlike sulindac, which primarily targets COX enzymes, P-S exerts its anticancer effects through multiple mechanisms, including the modulation of reactive oxygen species, induction of spermidine/spermine N(1)-acetyltransferase activity, and downregulation of thioredoxin-1 expression. [, , ]
  • Relevance: Phospho-sulindac is a synthetic derivative of sulindac, designed to improve upon the anticancer properties of the parent compound while minimizing its side effects. It shares the same indene core structure as (S)-sulindac but possesses modifications to enhance its efficacy and safety. [, , , ]

Sulindac Sulfide Amide (SSA)

  • Compound Description: Sulindac sulfide amide (SSA) is another synthetic derivative of sulindac that displays promising anticancer activity. [] Designed to minimize COX-related toxicity while retaining antitumor effects, SSA exhibits reduced COX inhibition compared to sulindac sulfide while demonstrating comparable in vivo antitumor activity in a human colon tumor xenograft model. []
  • Relevance: SSA is a synthetic amide derivative of (S)-sulindac sulfide, where the carboxylic acid group of (S)-sulindac sulfide is replaced with an amide group. This modification reduces COX inhibition while potentially preserving or enhancing other anticancer activities. []
Synthesis Analysis

The synthesis of (S)-Sulindac involves several steps, typically beginning with the condensation of p-fluorobenzaldehyde with propionic anhydride under alkaline conditions to form a key intermediate. A detailed method includes:

  1. Starting Materials: The synthesis begins with fluorobenzyl chloride and methylmalonic acid diethyl ester, which are condensed in the presence of an organic base.
  2. Hydrolysis: The resulting diethyl ester undergoes hydrolysis to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.
  3. Decarboxylation: This compound is then decarboxylated at high temperatures to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.
  4. Friedel-Crafts Acylation: The next step involves chloridization using sulfoxide acyl chloride in the presence of anhydrous aluminum chloride or zinc chloride as catalysts, leading to the formation of 6-fluoro-2-methylindenone.
  5. Final Steps: Subsequent reactions involve condensation with cyanoacetic acid and further transformations to yield (S)-Sulindac .

The method has been optimized for high yield and purity while minimizing waste products.

Molecular Structure Analysis

(S)-Sulindac has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C₁₅H₁₃FNO₂S
  • Molecular Weight: Approximately 293.33 g/mol
  • Structural Features:
    • It contains a fluorine atom, which contributes to its pharmacological properties.
    • The molecule features a methyl sulfoxide group, which is essential for its conversion into the active sulfide form.
    • The indene structure provides rigidity and influences its interaction with biological targets.

The three-dimensional conformation of (S)-Sulindac allows it to fit into the active sites of cyclooxygenase enzymes, facilitating its role as an inhibitor .

Chemical Reactions Analysis

(S)-Sulindac undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Reduction: In vivo, (S)-Sulindac is reduced to its active sulfide metabolite, which exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).
  2. Metabolism: The drug undergoes extensive metabolism in the liver and intestines, where gut bacteria also contribute to its conversion into active forms.
  3. Elimination: The elimination half-life of (S)-Sulindac is approximately 97 hours, allowing for sustained anti-inflammatory action due to enterohepatic recycling .
Mechanism of Action

(S)-Sulindac's mechanism of action primarily involves the inhibition of cyclooxygenases, leading to decreased production of prostaglandins—key mediators in inflammation and pain signaling:

  1. Cyclooxygenase Inhibition: The active sulfide metabolite binds to cyclooxygenase enzymes, preventing them from converting arachidonic acid into prostaglandins.
  2. Reduction in Inflammation: By lowering prostaglandin levels, (S)-Sulindac effectively reduces inflammation and associated pain.
  3. Additional Effects: Some studies suggest that the sulfone metabolite may also contribute to its therapeutic effects through different pathways .
Physical and Chemical Properties Analysis

(S)-Sulindac exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellow solid.
  • Melting Point: Approximately 120–122 °C.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation and delivery methods in clinical settings .

Applications

(S)-Sulindac is utilized primarily in clinical settings for:

  1. Pain Management: Effective in alleviating mild to moderate pain associated with arthritis and other inflammatory conditions.
  2. Cancer Prevention: Research indicates potential roles in reducing polyp formation in patients with familial adenomatous polyposis due to its ability to inhibit COX enzymes .
  3. Novel Derivatives Development: Ongoing research explores modifications of (S)-Sulindac to enhance efficacy or reduce side effects, including derivatives that exhibit improved antioxidant properties or lower ulcerogenic risks .

Properties

CAS Number

149116-77-8

Product Name

(S)-Sulindac

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1

InChI Key

MLKXDPUZXIRXEP-WXKFDZDZSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Synonyms

(1Z)-5-Fluoro-2-methyl-1-[[4-[(S)-methylsulfinyl]phenyl]methylene]-1H-indene-3-acetic Acid; S-Sulindac Sulfoxide;

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.